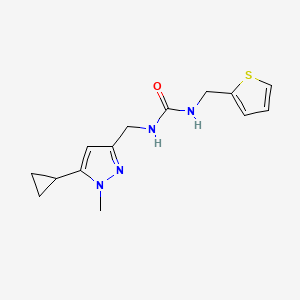

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea belongs to the class of urea derivatives featuring a pyrazole-thiophene hybrid scaffold. Its structure comprises:

- A 5-cyclopropyl-1-methyl-1H-pyrazole moiety linked via a methylene bridge to the urea core.

- A thiophen-2-ylmethyl substituent on the opposing urea nitrogen.

Properties

IUPAC Name |

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-18-13(10-4-5-10)7-11(17-18)8-15-14(19)16-9-12-3-2-6-20-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAGJAPVOGXNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)NCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula for 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea indicates a complex structure that includes a pyrazole ring, a cyclopropyl group, and a thiophene moiety. The synthesis typically involves multi-step reactions starting from hydrazine derivatives and diketones to form the pyrazole structure, followed by the introduction of the cyclopropyl and thiophene groups through cyclocondensation techniques .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The unique structural features allow it to modulate biochemical pathways effectively. Notably, compounds with similar structures have demonstrated significant enzyme inhibition, including cyclooxygenase enzymes, which are crucial in inflammatory processes .

Pharmacological Properties

Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities:

- Antitumor Activity : Several pyrazole derivatives have shown promising results against cancer cell lines by inhibiting key oncogenic pathways .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and mediators .

- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial effects against various pathogens, showcasing moderate to excellent activity in some cases .

Antitumor Activity

In a study assessing the antitumor effects of pyrazole derivatives, compounds were evaluated for their inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea may share similar properties .

Anti-inflammatory Studies

A comparative analysis on the anti-inflammatory effects of various pyrazole derivatives revealed that compounds structurally related to 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), underscoring their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Efficacy

Research has documented the antimicrobial efficacy of pyrazole derivatives against several bacterial strains. In vitro studies demonstrated that specific derivatives exhibited substantial inhibition of bacterial growth, indicating that 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea could be explored further for its antimicrobial potential .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of selected pyrazole derivatives compared to 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-(5-Cyclopropyl-1-methyl)-3-(thiophen-2-methyl)urea | Moderate | Significant | Moderate |

| 1-(5-Cyclopropyl)-3-methylurea | High | Low | High |

| 1-(5-Cyclopropyl)-3-phenylylurea | Low | Moderate | Significant |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research shows that it can inhibit various cancer cell lines, including melanoma, renal, breast, ovarian, and leukemia cells. The growth inhibition concentration (GI50) values for these activities can be as low as , demonstrating potent efficacy against multiple types of cancer.

Urease Inhibition

The compound's thiourea skeleton is associated with urease inhibition, which is critical in treating conditions such as kidney stones and peptic ulcers. Urease inhibitors are sought after due to their potential to mitigate the adverse effects caused by urease activity in the human body. Preliminary studies suggest that derivatives of thiourea exhibit promising anti-urease activity .

Antifungal Properties

Thiophene derivatives have been explored for their antifungal activity. The incorporation of thiophene in the structure of this compound may enhance its antifungal efficacy against various fungal strains. Studies have shown that related compounds with thiophene moieties demonstrate favorable antifungal activity, indicating a potential application for this compound in treating fungal infections .

Synthesis and Mechanisms of Action

The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. Key steps include:

-

Formation of the Pyrazole Ring :

- Reagents : Hydrazine hydrate and ethyl acetoacetate.

- Conditions : Reflux in ethanol.

-

Cyclopropyl Substitution :

- Reagents : Cyclopropyl bromide.

- Conditions : Base-catalyzed alkylation.

-

Urea Moiety Formation :

- Reagents : Isocyanates.

- Conditions : Room temperature with a base.

These synthetic pathways highlight the versatility of the compound's structure and its potential for further modifications to enhance biological activity.

Case Studies

Several case studies have explored the biological activities of similar compounds:

These studies underscore the compound's potential in medicinal chemistry and warrant further exploration into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Urea Core

Aryl vs. Heteroaryl Substituents

- Thiophen-2-ylmethyl Group (Target Compound) : The thiophene ring introduces sulfur-mediated π-π interactions and enhanced solubility in polar solvents compared to purely aromatic systems. Crystal data for thiophene-containing analogs (e.g., 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ) reveal dihedral angles of ~36–39° between thiophene and adjacent rings, suggesting moderate conjugation .

- 4-(Trifluoromethyl)phenyl Group (CAS 1448073-24-2) : The electron-withdrawing CF₃ group increases lipophilicity (ClogP ≈ 3.5) and metabolic stability but may reduce aqueous solubility. This substituent is common in kinase inhibitors targeting hydrophobic binding pockets .

- Phenyl/Triazole Hybrids (): Compounds like 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea exhibit dual hydrogen-bond donor/acceptor capacity, enhancing affinity for ATP-binding sites .

Pyrazole Substitution Patterns

- Similar derivatives (e.g., 1-alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas) show that substituents at the pyrazole 5-position modulate bioactivity .

- 5-Phenyl-1H-pyrazole Derivatives () : Aryl groups at the pyrazole 5-position enhance π-stacking but may increase cytotoxicity due to planar aromatic systems .

Pharmacological and Physicochemical Properties

Hydrogen-Bonding and Crystal Packing

- Urea derivatives exhibit strong hydrogen-bonding networks. For example, 5-chloro-2-(thiophen-2-yl)benzimidazole forms chains via C–H···N interactions, which stabilize crystal lattices .

- The thiophene-methyl group in the target compound may engage in weaker C–H···S interactions compared to the stronger N–H···O bonds in trifluoromethylphenyl analogs .

In Silico Predictions

Comparative Data Table

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.